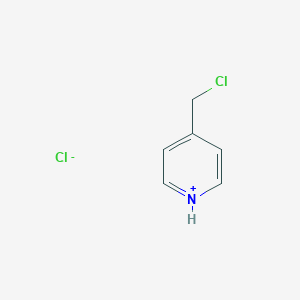

4-(Chloromethyl)pyridine hydrochloride

Overview

Description

4-(Chloromethyl)pyridine hydrochloride (4-CMPHCl) is a derivative of pyridine and is used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and has a melting point of 129 °C. 4-CMPHCl is widely used in organic synthesis and medicinal chemistry due to its unique properties.

Scientific Research Applications

Quaternization of Pyridine : It is used to quaternize pyridine and convert it into complex salts with TCNQ, measuring their resistivities (Bruce & Herson, 1967).

Protection of Functional Groups : The compound finds application in protecting alcohols, phenols, thiols, and carboxylic acids (Ham, 2001).

Synthesis of Organic Compounds : It is utilized in the synthesis of new Tetrathiafulvalene-π-Spacer-Acceptor compounds (Andreu et al., 2000).

Catalyst in Chemical Analysis : This chemical serves as an effective catalyst for the titrimetric determination of hydroxy groups in primary and secondary alcohols (Connors & Albert, 1973).

Preparation of Enantiomerically Pure Catalysts : It is valuable for the enzymatic kinetic resolution of 4-chloro-2-(1-hydroxyalkyl)pyridines, essential for preparing enantiomerically pure catalysts derived from 4-(N,N-dimethylamino)pyridine (Busto et al., 2006).

Synthesis of Pharmaceutical Intermediates : It plays a role in the modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate in the treatment of GERD ulcers and gastric acid-related diseases (Gilbile et al., 2017).

Precursor for Pyridine o-Quinodimethane Analogues : The compound is used as a precursor for pyridine o-quinodimethane analogues and their [4+2] cycloadducts (Carly et al., 1995).

Surface Plasmon Resonance Spectroscopy : It acts as an adhesion layer for the adsorption of anionic polyelectrolytes on gold surfaces in surface plasmon resonance spectroscopy studies (Gandubert & Lennox, 2006).

Antibacterial and Protistocidal Activity : This compound exhibits significant protistocidal and moderate antibacterial activity (Zubenko et al., 2020).

Enantioselective Catalysis : 4-(Chloromethyl)pyridine hydrochloride can be used to prepare enantioselective nucleophilic catalysts with stereoselective construction of quaternary centers (Busto et al., 2006).

Mechanism of Action

Target of Action

4-(Chloromethyl)pyridine hydrochloride, also known as 4-Picolyl chloride hydrochloride , is a chemical compound used as an important organic raw material in the production of high-value fine chemical products . .

Mode of Action

It’s known that chloromethyl groups can react with amines, alcohols, and thiols, potentially modifying biomolecules in a biological system .

Biochemical Pathways

Given its reactivity, it could potentially interfere with various biochemical pathways depending on the specific biological context .

Pharmacokinetics

It is known to be soluble in water , which could potentially influence its bioavailability and pharmacokinetics.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is known to be hygroscopic , meaning it absorbs moisture from the air, which could potentially affect its stability and efficacy. It is also known to be stable in air but decomposes when heated .

Safety and Hazards

4-(Chloromethyl)pyridine hydrochloride is harmful if swallowed and causes severe skin burns and eye damage . It may be corrosive to metals . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and storing in a corrosive resistant container with a resistant inner liner .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-(Chloromethyl)pyridine hydrochloride are not fully understood yet. It is known that it can interact with various biomolecules in the cell. For instance, it can form 4-picolyl esters with carboxyl termini of peptides . This interaction aids in the separation and purification of peptides, suggesting that this compound may interact with enzymes and proteins involved in peptide synthesis and degradation.

Molecular Mechanism

It is known to form 4-picolyl esters with carboxyl termini of peptides

Metabolic Pathways

It is known to interact with peptides , suggesting that it may be involved in peptide metabolism

properties

IUPAC Name |

4-(chloromethyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN.ClH/c7-5-6-1-3-8-4-2-6;/h1-4H,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDHKVKPZQKYREU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00171264 | |

| Record name | 4-(Chloromethyl)pyridinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1822-51-1 | |

| Record name | 4-Picolyl chloride hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1822-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloromethylpyridine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001822511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1822-51-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66483 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Chloromethyl)pyridinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloromethyl)pyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary use of 4-(Chloromethyl)pyridine hydrochloride in a chemical synthesis context?

A1: this compound serves as a versatile protecting group for various functional groups in organic synthesis. It effectively protects alcohols [], phenols [], thiols [], and carboxylic acids [], allowing for selective chemical transformations at other sites within a molecule.

Q2: The provided research mentions a four-step synthesis of this compound. Could you elaborate on the key transformation and its significance?

A2: A crucial step involves converting 4-pyridinemethanol to this compound using thionyl chloride (SOCl2) []. This reaction replaces the hydroxyl group (-OH) of the alcohol with a chlorine atom (-Cl), yielding the desired product. This transformation is significant as it introduces a reactive handle (the chlorine atom) that facilitates further chemical reactions, particularly nucleophilic substitutions, making the molecule a valuable synthetic intermediate.

Q3: Can you provide insights from the research on the structural characterization of this compound?

A3: While the provided abstracts don't delve deep into detailed spectroscopic analysis, one study mentions utilizing FT-IR and FT-RAMAN spectroscopy to confirm the vibrational frequencies obtained from DFT (Density Functional Theory) calculations []. These techniques help confirm the presence of specific functional groups and provide information about the molecule's vibrational modes, contributing to its structural characterization. Additionally, the study employed NMR (Nuclear Magnetic Resonance) spectroscopy, specifically 13C and 1H NMR, to gain a deeper understanding of the molecule's structure at the atomic level [].

Q4: The research highlights the use of computational chemistry in understanding this compound. Can you elaborate on the specific computational methods employed and their implications?

A4: One study employed DFT calculations using the B3LYP 6-311++G (d,p) basis set to investigate the structural, optical, and biological properties of this compound []. DFT calculations enabled the researchers to predict molecular geometry, bond lengths, bond angles, and electronic properties. Comparing these theoretical predictions with experimental data, such as XRD results for bond lengths and angles, helped validate the accuracy of the chosen computational method [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.